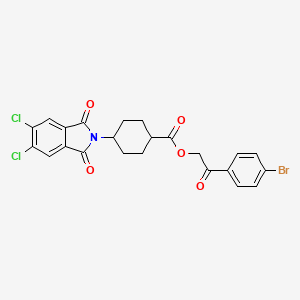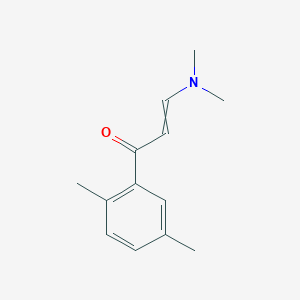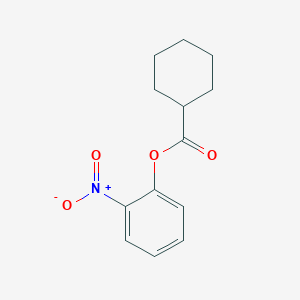![molecular formula C20H18BrClN2O3 B12458916 N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12458916.png)
N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide is a synthetic organic compound It is characterized by the presence of a bromo-chlorophenyl group and a complex bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide typically involves multi-step organic reactions. The starting materials might include 4-bromo-3-chloroaniline and a suitable cyclopropane derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of catalysts and continuous flow reactors might be employed to increase yield and efficiency.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions might convert the bromo or chloro groups to hydrogen, or reduce the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, replacing the bromo or chloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or hydrocarbons.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with proteins or enzymes, inhibiting their function or altering their activity. The molecular targets could include receptors, enzymes, or other proteins involved in cellular signaling pathways.
相似化合物的比较
Similar Compounds
N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide: can be compared to other halogenated aromatic compounds with similar structures.
This compound: might be unique due to its specific bicyclic structure and the presence of both bromo and chloro substituents.
Uniqueness
The uniqueness of this compound lies in its complex structure, which could confer specific chemical reactivity and biological activity not seen in simpler analogs.
属性
分子式 |
C20H18BrClN2O3 |
|---|---|
分子量 |
449.7 g/mol |
IUPAC 名称 |
N-(4-bromo-3-chlorophenyl)-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanamide |
InChI |
InChI=1S/C20H18BrClN2O3/c21-14-4-1-9(7-15(14)22)23-16(25)5-6-24-19(26)17-10-2-3-11(13-8-12(10)13)18(17)20(24)27/h1-4,7,10-13,17-18H,5-6,8H2,(H,23,25) |
InChI 键 |
NAHDYRZAJDPAAA-UHFFFAOYSA-N |
规范 SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CCC(=O)NC5=CC(=C(C=C5)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide](/img/structure/B12458839.png)
![N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide](/img/structure/B12458850.png)


![N-(furan-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide](/img/structure/B12458875.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B12458882.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458901.png)
![(3S,4S)-N-[(1S,3R)-3-isopropyl-3-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclopentyl]-3-methoxyoxan-4-amine; succinic acid](/img/structure/B12458904.png)
![[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12458907.png)

![4-[(2-Phenoxypropanoyl)amino]benzoic acid](/img/structure/B12458924.png)


